3-(4-Bromo-2-chlorophenyl)-2-cyano-n-methylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-2-chlorophenyl)-2-cyano-n-methylprop-2-enamide is an organic compound characterized by the presence of a bromo and chloro substituent on a phenyl ring, a cyano group, and an enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-chlorophenyl)-2-cyano-n-methylprop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-chlorobenzaldehyde, which undergoes a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to form (E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoacrylonitrile.
Formation of Enamide: The cyanoacrylonitrile intermediate is then reacted with N-methylamine under controlled conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-chlorophenyl)-2-cyano-n-methylprop-2-enamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The cyano group can be reduced to an amine, while the enamide structure can undergo oxidation to form corresponding oxo compounds.
Addition Reactions: The double bond in the enamide structure can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Reduction: Conversion to amine derivatives.
Oxidation: Formation of oxo compounds.
Scientific Research Applications
3-(4-Bromo-2-chlorophenyl)-2-cyano-n-methylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-chlorophenyl)-2-cyano-n-methylprop-2-enamide involves its interaction with specific molecular targets. The cyano group and the enamide structure are key functional groups that can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(E)-4-Bromo-N-(3-bromothiophen-2-yl)methylene-2-methylaniline: Similar structure with bromo substituents and an enamide linkage.
Indole Derivatives: Compounds with similar aromatic structures and potential biological activities.
Uniqueness
3-(4-Bromo-2-chlorophenyl)-2-cyano-n-methylprop-2-enamide is unique due to the combination of bromo and chloro substituents on the phenyl ring, along with the cyano and enamide functional groups. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
References
- A brief review of the biological potential of indole derivatives
- US7579473B2 - c-Met modulators and methods of use
- CERTAIN CHEMICAL ENTITIES, COMPOSITIONS, AND METHODS - NEUPHARMA, INC.
- Common Chemical CAS Number List
- Chemical IntermediatesESOM Chemical
- Structural Analysis and Reactivity Insights of - MDPI
- aminopyrimidine (CHEBI:38338) - EMBL-EBI
- Product Category - ChemBK
- PROTAC R&D Service Platform | Medicilon Platforms
- Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful …
- Palladium (0) Catalyzed Synthesis of - MDPI
- Recent Advances in the Synthesis of Selenophenes and Their Derivatives
- Azomethine as Potential Corrosion Inhibitor for Different … - Springer
Properties
IUPAC Name |
(E)-3-(4-bromo-2-chlorophenyl)-2-cyano-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O/c1-15-11(16)8(6-14)4-7-2-3-9(12)5-10(7)13/h2-5H,1H3,(H,15,16)/b8-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYENZXLCZIVMEI-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=CC1=C(C=C(C=C1)Br)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C/C1=C(C=C(C=C1)Br)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.